![molecular formula C22H24N2O3S B2559120 4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 872209-44-4](/img/structure/B2559120.png)
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a quinoline group, which is a fused ring system containing a benzene ring and a pyridine ring . The quinoline group is substituted with a sulfonyl group, which is attached to a 3,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The morpholine ring introduces two heteroatoms (oxygen and nitrogen), which can participate in hydrogen bonding and other interactions. The quinoline group is aromatic and planar, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the quinoline group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation could all influence its properties .科学的研究の応用
Reaction Kinetics and Photometric Determination
The interaction between sodium 1, 2-naphthoquinone-4-sulfonate and aliphatic amines, including morpholine, to form colored quinones suggests the potential for photometric analyses and applications in reaction kinetics studies. This research demonstrates the utility of morpholine derivatives in synthesizing colored products, which could be relevant for developing analytical methods or studying reaction mechanisms (Asahi, Tanaka, & Shinozaki, 1984).
Odorless Oxidation Methods
Methyl 6-morpholinohexyl sulfide and its derivatives have been utilized as odorless substitutes in Corey–Kim and Swern oxidations, presenting a practical improvement for these widely used chemical reactions. Such applications highlight the role of morpholine derivatives in enhancing laboratory safety and environmental friendliness in chemical processes (Nishide et al., 2004).
Sulfur-Transfer Agents
Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been synthesized for their potential as sulfur-transfer agents, indicating their utility in synthetic chemistry for introducing sulfur-containing groups into various molecules. This application is crucial for the synthesis of pharmaceuticals, agrochemicals, and other sulfur-containing organic compounds (Klose, Reese, & Song, 1997).
Catalytic and Antimicrobial Applications
Morpholine derivatives have been explored for their catalytic properties, as seen in methyloxorhenium(V) complexes, and for their antimicrobial activities. These findings underscore the versatility of morpholine derivatives in catalysis and potential pharmaceutical applications, including the modulation of antibiotic activity against multidrug-resistant strains (Shan, Ellern, & Espenson, 2002; Oliveira et al., 2015).
将来の方向性
特性
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-4-7-20-19(12-15)22(24-8-10-27-11-9-24)21(14-23-20)28(25,26)18-6-5-16(2)17(3)13-18/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBKOCTRMSYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)
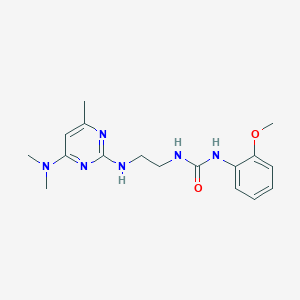
![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)
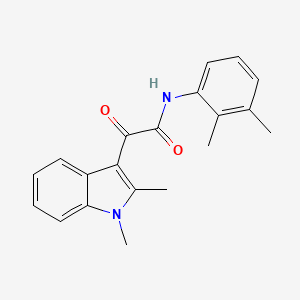
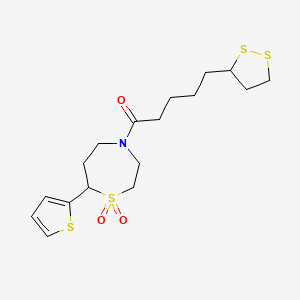
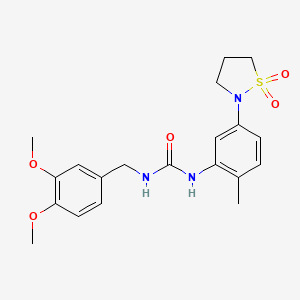
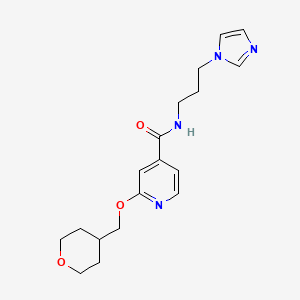

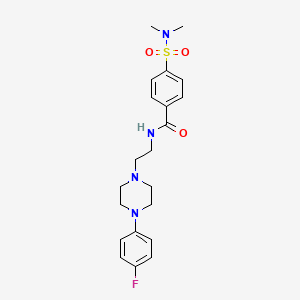
![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
![7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559058.png)
![N-(4-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2559060.png)